molecular formula C12H11N3O4 B2666232 ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate CAS No. 893781-41-4

ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate

Cat. No.: B2666232
CAS No.: 893781-41-4
M. Wt: 261.237
InChI Key: NYZBRGPLOGKWQG-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is characterized by the presence of an ethyl ester group, an imidazole ring, and a nitro group attached to a benzene ring. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate typically involves the condensation of an appropriate benzaldehyde derivative with an imidazole derivative under specific reaction conditions. One common method involves the use of a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound may involve multi-component reactions that enable the synthesis of highly substituted imidazole derivatives in excellent yield. For example, the reaction of α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst can be used to produce imidazole derivatives on a large scale .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include amino derivatives, carboxylic acids, and substituted imidazole derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and antifungal effects .

Comparison with Similar Compounds

Ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other imidazole derivatives .

Properties

IUPAC Name

ethyl 2-imidazol-1-yl-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-2-19-12(16)10-7-9(15(17)18)3-4-11(10)14-6-5-13-8-14/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZBRGPLOGKWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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